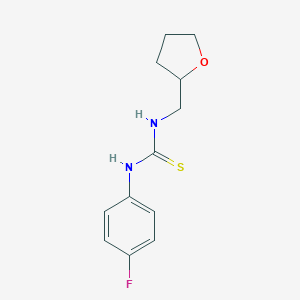![molecular formula C14H13N3O2 B465477 4,6-Dimethyl-1-{[(5-methyl-2-furyl)methylene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 349475-61-2](/img/structure/B465477.png)
4,6-Dimethyl-1-{[(5-methyl-2-furyl)methylene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis of pyridine derivatives, including those structurally related to 4,6-Dimethyl-1-{[(5-methyl-2-furyl)methylene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile, has been a focus of research due to their potential applications in various fields. One study details the synthesis and crystal structure of 2-amino-7, 7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, highlighting the utility of single-crystal X-ray diffraction for understanding the molecular structure of such compounds (Kant et al., 2014). Additionally, research on pyridine derivatives synthesized and analyzed by IR, electronic spectroscopy, and X-ray diffraction methods indicates the importance of substituents on the optical properties and structural features of these compounds (Cetina et al., 2010).
Photosensitivity and Optical Properties
The condensation reaction of certain precursors with 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile led to the synthesis of a novel compound whose structure was elucidated using various spectral data and density functional theory (DFT). This compound showed promising optical absorption properties and photosensitivity, suggesting its potential for application in optoelectronic devices (Roushdy et al., 2019).
Biological Activity and Potential Applications
Research into the synthesis, structure, and biological activity of new carbonitriles, including those with modifications on the pyridine ring, has identified several compounds with notable biological activities. For instance, compounds prepared by the condensation of specific aldehydes with 3-cyano-4,6,6-trimethyl-5,6-dihydropyran-2-one demonstrated cytotoxicity and matrix metalloproteinase inhibition, suggesting their potential as therapeutic agents (Ignatovich et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds have been found to targetvascular systems , particularly in the brain
Mode of Action
The exact mode of action of this compound is currently unknown. It’s suggested that it may interact with its targets in a way that influences vascular function . More detailed studies are required to fully understand its mode of action.
Biochemical Pathways
Given its potential vascular targets, it may influence pathways related tovascular function and regulation .
Pharmacokinetics
It’s suggested that it may enhance the body’s stress response, particularly in relation to oxidative stress and nutritional stress . This could potentially impact its bioavailability and overall pharmacokinetic profile.
Result of Action
It’s suggested that it may improve fur quality and commercial value in certain contexts , indicating potential effects on cellular health and function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s suggested that it may be stored in an inert atmosphere at room temperature , indicating that factors such as temperature and atmospheric composition could impact its stability and efficacy.
Eigenschaften
IUPAC Name |
4,6-dimethyl-1-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-9-6-10(2)17(14(18)13(9)7-15)16-8-12-5-4-11(3)19-12/h4-6,8H,1-3H3/b16-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMORQHOIFCQIE-LZYBPNLTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NN2C(=CC(=C(C2=O)C#N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/N2C(=CC(=C(C2=O)C#N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-1-{[(5-methyl-2-furyl)methylene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichloro-6-{[(3-iodo-4-methylphenyl)imino]methyl}phenol](/img/structure/B465404.png)
![{2-[(1H-indol-3-ylmethylene)amino]phenyl}(phenyl)methanone](/img/structure/B465408.png)

![2-{[(4-Chloro-3-nitrophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B465425.png)
![2,4-dichloro-6-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B465455.png)

![1-({[4-(1-Piperidinylsulfonyl)phenyl]imino}methyl)-2-naphthol](/img/structure/B465463.png)
![2,4-Dichloro-6-({[4-(1-piperidinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B465465.png)
![2-({[4-(1-Piperidinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B465466.png)
![4-Bromo-2-({[4-(1-piperidinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B465470.png)

![(4Z)-4-[2-(2-chloro-3-methylphenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465488.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-thiophenecarbohydrazide](/img/structure/B465490.png)
![(4E)-2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[2-(5-chloro-2-methylphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465492.png)